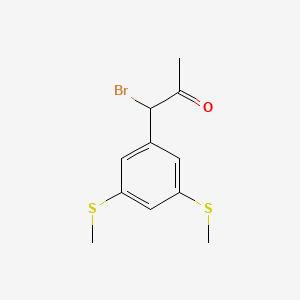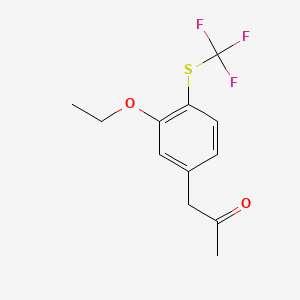
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains both trifluoromethoxy and trifluoromethylthio groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted under visible light irradiation without the need for a photoredox catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one include other trifluoromethylated and trifluoromethoxylated phenyl derivatives. These compounds share some chemical properties but differ in their specific functional groups and reactivity. The presence of both trifluoromethoxy and trifluoromethylthio groups in the same molecule makes this compound unique and valuable for specific applications.
Properties
Molecular Formula |
C11H8F6O2S |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)5-7-3-2-4-8(20-11(15,16)17)9(7)19-10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
GMSWQKALMMFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


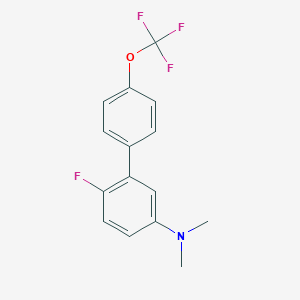
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
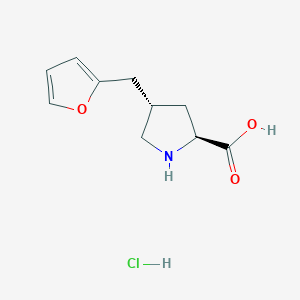
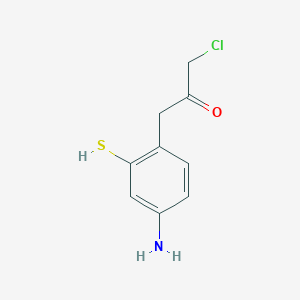
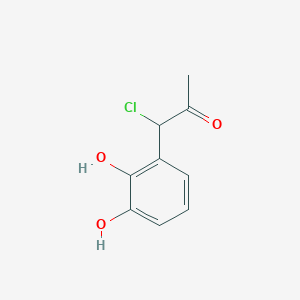
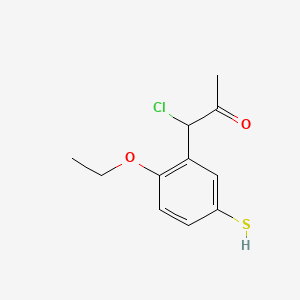
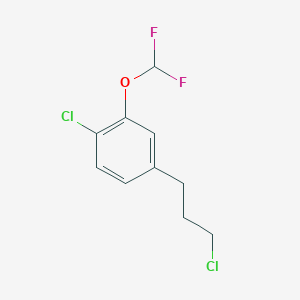
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)


![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)

